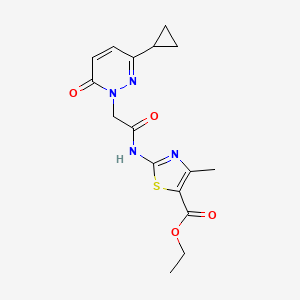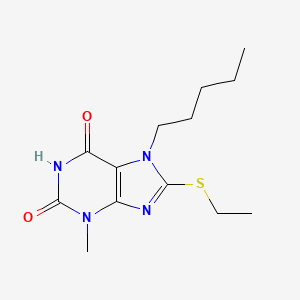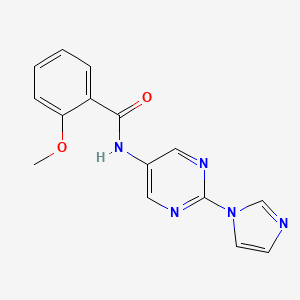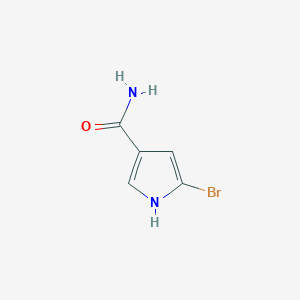![molecular formula C12H17Cl2N3O B2989508 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1458615-93-4](/img/structure/B2989508.png)
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O. It has a molecular weight of 290.19 and its IUPAC name is 4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” comprises a pyrazole ring attached to an aniline group via a methoxy bridge. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .Physical And Chemical Properties Analysis
“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” has a molecular weight of 290.19. It has a complexity of 204 and a topological polar surface area of 53.1. It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .Aplicaciones Científicas De Investigación
- Application : Suzuki coupling is a powerful method for carbon-carbon bond formation, commonly used in organic synthesis and medicinal chemistry. Researchers utilize this reaction to create complex molecules, such as pharmaceuticals and agrochemicals .
- Application : Azidation reactions introduce azide groups into organic molecules, enabling further functionalization or bioconjugation. Researchers use this strategy to modify drug candidates or probe biological systems .
- Application : CHK1 inhibitors are potential antitumor agents and radioprotectants. They interfere with cell cycle regulation and DNA repair pathways, making them relevant in cancer therapy .
- Application : Cathepsins are proteolytic enzymes involved in various cellular processes, including cancer progression and inflammation. Inhibitors targeting cathepsins may have therapeutic potential .
- Application : Researchers study its effects on cancer cell lines to assess its potential as a chemotherapeutic agent. Further mechanistic studies are needed to understand its mode of action .
Suzuki Coupling Reagent
Copper-Catalyzed Azidation
Selective Quinazolinyl-Phenol Inhibitors of CHK1
Stereoselective Synthesis of Cathepsin Inhibitors
Anticancer Activity
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as the lmptr1 pocket and class II c-Met .
Mode of Action
Molecular simulation studies suggest that similar compounds can fit into the active site of target proteins, characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been shown to influence the release of acetylcholine at the cholinergic synapsis in vertebrates .
Result of Action
Similar compounds have been shown to exhibit potent in vitro antipromastigote activity and significantly reduce acetylcholinesterase (AchE) levels .
Action Environment
Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .
Propiedades
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12;;/h3-8H,2,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTRSRVFICKXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)COC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)






![2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2989444.png)
![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)
![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)